2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H25N3OS and its molecular weight is 451.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which our molecule belongs, have been studied for their antimycobacterial activity . They have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis in humans and bovines, respectively.
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the mycobacteria, disrupting their normal functions and leading to bacterial death.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The thieno[2,3-d]pyrimidin-4(3h)-ones have been found to exhibit good antimycobacterial activity, suggesting that they have favorable pharmacokinetic properties that allow them to reach their target sites in the body .
Result of Action
The result of the action of this compound is the inhibition of the growth of mycobacteria, leading to their death . This is evidenced by the observed antimycobacterial activity of the thieno[2,3-d]pyrimidin-4(3H)-ones .
Biochemical Analysis
Biochemical Properties
The compound 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may have antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,7-diphenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-19(2)21-15-13-20(14-16-21)18-33-28-30-25-24(22-9-5-3-6-10-22)17-29-26(25)27(32)31(28)23-11-7-4-8-12-23/h3-17,19,29H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBGQXFOWUHESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.